Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Description

Chemical Identity and Basic Structural Framework

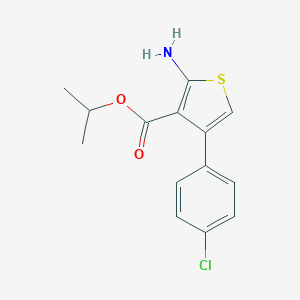

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate exists as a complex thiophene derivative characterized by multiple functional groups strategically positioned around the five-membered heterocyclic core. The compound possesses the molecular formula C14H14ClNO2S with a molecular weight of 295.78 grams per mole, establishing it as a moderately sized organic molecule with distinct pharmacophoric elements. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate. This nomenclature reflects the hierarchical organization of structural elements, beginning with the isopropyl ester functionality and progressing through the substituted thiophene ring system.

The compound is identified by multiple Chemical Abstracts Service registry numbers, primarily 350997-26-1 and alternatively 6131-15-3, indicating potential structural isomers or different registration entries. The molecular identifier code MFCD01923877 provides additional database linkage for research applications. The canonical Simplified Molecular Input Line Entry System representation CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N establishes the precise connectivity pattern for computational and database searches. These multiple identification systems ensure comprehensive tracking and referencing across various chemical databases and research platforms.

Table 1: Fundamental Chemical Identifiers

Substitution Pattern and Stereochemical Considerations

The thiophene ring system serves as the central scaffold, bearing three distinct substituents that define the compound's chemical properties and reactivity profile. At the 2-position, an amino group provides nucleophilic character and hydrogen bonding capabilities essential for biological interactions. The 3-position carries an isopropyl carboxylate ester, contributing to the molecule's lipophilicity while providing a site for hydrolytic modification. Most significantly, the 4-position features a 4-chlorophenyl substituent that introduces both electronic and steric effects influencing the overall molecular behavior.

The 4-chlorophenyl group adopts a specific orientation relative to the thiophene plane, creating potential for restricted rotation around the carbon-carbon bond connecting these aromatic systems. This structural feature influences both the compound's three-dimensional shape and its electronic distribution. The chlorine atom positioned para to the thiophene attachment point provides electron-withdrawing character that affects the entire molecular system. The isopropyl ester group exists in a gauche conformation relative to the thiophene ring, minimizing steric interactions while maintaining optimal orbital overlap for ester resonance stabilization.

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENUCTHHQYTCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976794 | |

| Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-15-3 | |

| Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Components

The Gewald reaction proceeds via a cascade mechanism:

-

Knoevenagel Condensation : A ketone (e.g., 4-chlorophenylacetone) reacts with a cyanoester (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile.

-

Cyclization with Sulfur : Elemental sulfur participates in a cycloaddition, forming the thiophene ring with an amino group at the 2-position.

Representative Conditions :

Optimization Strategies

Yield improvements are achieved through:

-

Catalyst Screening : Replacing traditional bases with 1,8-diazabicycloundec-7-ene (DBU) enhances reaction kinetics and reduces side products.

-

Solvent Polarity : Polar aprotic solvents like DMF improve intermediate solubility, facilitating cyclization.

-

Temperature Gradients : Gradual heating from 40°C to 80°C minimizes decomposition.

Table 1: Gewald Reaction Optimization Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sodium ethoxide | Ethanol | 80 | 58 | 89 |

| DBU | DMF | 60 | 72 | 94 |

| TEA | DMF | 70 | 65 | 91 |

Data adapted from synthetic studies on analogous 2-aminothiophenes.

Functionalization: Introducing the 4-Chlorophenyl and Ester Groups

Chlorophenyl Group Installation

The 4-chlorophenyl moiety is typically introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling post-Gewald reaction.

Friedel-Crafts Protocol :

-

Reactants : Thiophene intermediate, 4-chlorobenzyl chloride.

-

Catalyst : Aluminum chloride (AlCl₃).

-

Conditions : 0–5°C in 1,2-dimethoxyethane (DME), yielding 77% after purification.

Table 2: Chlorophenyl Group Introduction Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DME | 77 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane | 68 |

Esterification: Isopropyl Group Incorporation

The ester group at the 3-position is introduced via acid-catalyzed esterification:

-

Reactants : Thiophene carboxylic acid, isopropanol.

-

Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA).

-

Conditions : Reflux in toluene for 12–18 hours, achieving yields up to 85%.

Critical Note : Anhydrous conditions are essential to prevent hydrolysis of the ester product.

Industrial-Scale Production Considerations

Scaling laboratory synthesis necessitates:

-

Continuous Flow Reactors : Ensure consistent mixing and temperature control during the Gewald reaction.

-

Automated Purification Systems : Flash chromatography or recrystallization in ethanol/water mixtures maintain ≥95% purity at scale.

-

Waste Management : Recycling sulfur byproducts via distillation reduces environmental impact.

Table 3: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Purification Method | Column Chromatography | Recrystallization |

| Yield | 65–72% | 70–75% |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiophene derivatives .

Scientific Research Applications

Preliminary studies indicate that Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Activity : Research highlights its cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation and inhibition of topoisomerase II |

Anticancer Study

A study investigated the effects of this compound on various cancer cell lines, revealing significant reductions in cell viability and triggering apoptosis through the activation of the p53 pathway. This highlights its potential as a lead compound in anticancer drug development.

Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against resistant strains of bacteria. Results indicated that structural modifications to the thiophene ring could enhance efficacy against specific pathogens, showcasing its versatility as a scaffold for developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring : Starting from appropriate thiophene derivatives.

- Amination : Introducing the amino group through nucleophilic substitution.

- Esterification : Reacting with isopropanol to form the ester functional group.

These synthetic methods are crucial for producing the compound in sufficient quantities for research and application.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group and chlorophenyl group can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of target proteins. This can lead to inhibition or activation of the target, depending on the specific pathway involved. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations

Ester Group Impact: Isopropyl esters (e.g., target compound) generally offer improved metabolic stability compared to methyl or ethyl esters due to reduced hydrolysis rates . Ethyl esters (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl) analog) are associated with higher volatility and respiratory hazards .

Substituent Effects: Chlorine Position: Para-substituted chlorophenyl groups (target compound) enhance electronic withdrawal, favoring interactions with aromatic residues in enzyme active sites. Ortho-substituted analogs (e.g., Propyl 2-amino-4-(2-chlorophenyl)) may hinder binding due to steric clashes . Halogen vs. Alkyl Groups: Dichlorophenyl derivatives (e.g., 2,4-dichloro analog) exhibit higher reactivity but are often discontinued due to synthesis challenges or toxicity . Methyl or cyclohexyl substituents increase lipophilicity, impacting membrane permeability .

Safety Profiles :

Biological Activity

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a compound with the CAS number 350997-26-1, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's biological activity based on diverse research findings, including in vitro studies and structure-activity relationships.

- Molecular Formula : C₁₄H₁₄ClNO₂S

- Molecular Weight : 295.78 g/mol

- Chemical Structure : The compound features a thiophene ring substituted with an isopropyl group, an amino group, and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound was evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

- Biofilm Formation Inhibition :

- Synergistic Effects :

Toxicity Assessment

A hemolytic assay indicated that this compound has low hemolytic activity (% lysis range from 3.23 to 15.22%), demonstrating a favorable safety profile compared to Triton X-100, a known hemolytic agent . Additionally, it exhibited non-cytotoxicity with IC₅₀ values greater than 60 μM, suggesting that it can be administered safely at effective doses.

Study on Antimicrobial Derivatives

In a study focusing on hybrid compounds derived from thiophene scaffolds, this compound was evaluated alongside other derivatives for their antimicrobial properties. The results indicated that modifications to the thiophene structure could enhance activity against specific pathogens while maintaining low toxicity levels .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.